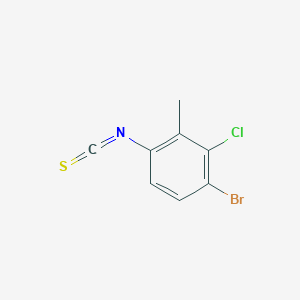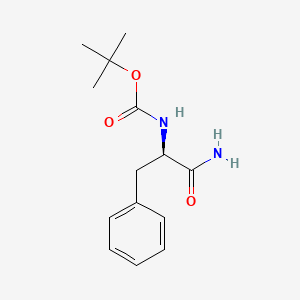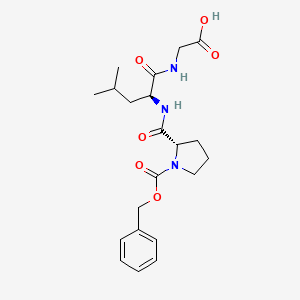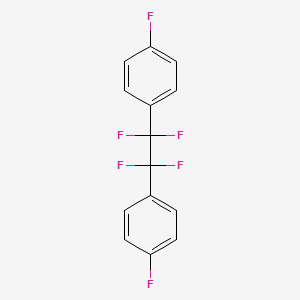
1,1,2,2-Tetrafluoro-1,2-bis(4-fluorophenyl)ethane
Vue d'ensemble
Description
1,1,2,2-Tetrafluoro-1,2-bis(4-fluorophenyl)ethane, also known as HBCD, is a flame retardant chemical that has been widely used in various industries, including electronics, construction, and transportation. However, due to its potential harmful effects on the environment and human health, there has been increasing concern about the use of HBCD and efforts to find alternative flame retardants.
Applications De Recherche Scientifique
Electrophilic Fluorination
Research has demonstrated the utility of fluorine-containing reagents derived from nitrogen heterocycles for the electrophilic fluorination of organic compounds. These compounds, including bis(4-fluoro-1,4-diazoniabicyclo[2.2.2]oct-1-yl)-ethane, have been prepared by direct fluorination techniques and have shown effectiveness in site-specific electrophilic fluorination (R. Banks et al., 1997). This application is crucial for introducing fluorine atoms into organic molecules, which can significantly alter the physical, chemical, and biological properties of these compounds.
Photophysical Properties
In the realm of photophysics, research into molecules with nonconjugated structures and isolated phenyl rings, such as 1,1,2,2-tetrakis(2,4,5-trimethylphenyl)ethane, has revealed unexpected visible light emission. These findings have emphasized the role of intramolecular through-space conjugation between isolated phenyl rings in extending emission spectra to 600 nm with high solid-state quantum yields. This phenomenon challenges the traditional understanding of fluorophore design, suggesting new pathways for the development of advanced materials for optical applications (Haoke Zhang et al., 2017).
Fluorine-Free Functionalization
Selectfluor™ F-TEDA-BF4, a well-known electrophilic fluorinating agent, has also been highlighted for its versatility in "fluorine-free" functionalizations of organic compounds. Its efficacy extends beyond fluorination, serving as a mediator or catalyst in various functional group transformations, including iodination, bromination, chlorination, and nitration. This broadens the scope of Selectfluor™ beyond its traditional role, making it a valuable tool in synthetic chemistry (S. Stavber, 2011).
Fluorinated Polymers for Battery Applications
The synthesis and characterization of fluorine-substituted phenylene-thienyl polymers indicate their potential for battery applications. These polymers, derived from various fluorinated monomers, have shown reversible p-doping and n-doping properties, with high doping densities and cycling efficiencies. Their electrochemical characteristics make them suitable for use in battery technologies, where fluorinated compounds can enhance stability and performance (H. Sarker et al., 1998).
Propriétés
IUPAC Name |
1-fluoro-4-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6/c15-11-5-1-9(2-6-11)13(17,18)14(19,20)10-3-7-12(16)8-4-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIWSXHEGSCIOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)F)(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30457720 | |
| Record name | 1,1'-(1,1,2,2-Tetrafluoroethane-1,2-diyl)bis(4-fluorobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30457720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,2,2-Tetrafluoro-1,2-bis(4-fluorophenyl)ethane | |
CAS RN |
4100-99-6 | |
| Record name | 1,1'-(1,1,2,2-Tetrafluoroethane-1,2-diyl)bis(4-fluorobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30457720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



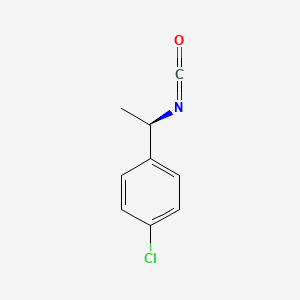
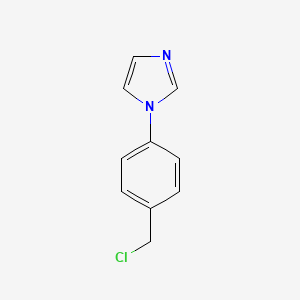

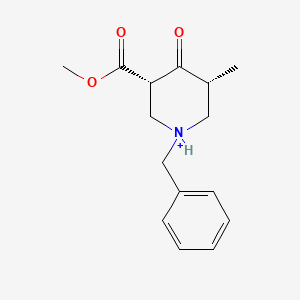
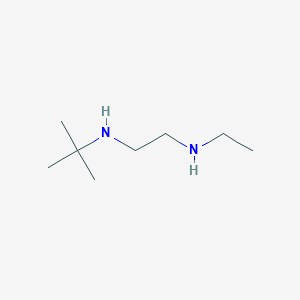
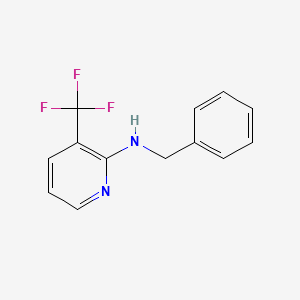
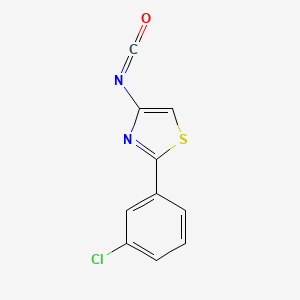
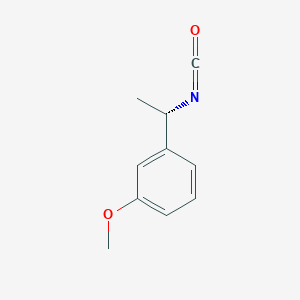
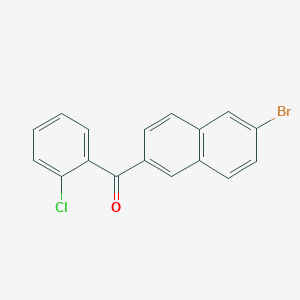
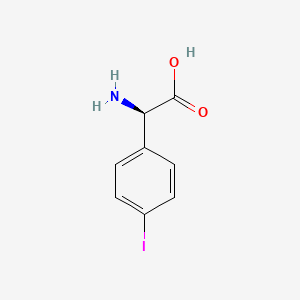
![11-(Piperazin-1-yl)dibenzo[b,f][1,4]oxazepine](/img/structure/B1599593.png)
